4-(3-Chlorophenoxy)-2-methylaniline hydrochloride
Overview
Description
“4-(3-Chlorophenoxy)piperidine hydrochloride” is a compound with the CAS number 65367-99-9 . It is a white to pale yellow powder .
Molecular Structure Analysis
The molecular formula of “4-(3-Chlorophenoxy)piperidine hydrochloride” is C11H15Cl2NO . The InChI code is 1S/C11H14ClNO.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H .Physical And Chemical Properties Analysis
The molecular weight of “4-(3-Chlorophenoxy)piperidine hydrochloride” is 248.15 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in the synthesis and characterization of novel compounds, like oxime derivatives, highlighting its utility in organic synthesis. These newly synthesized compounds have demonstrated promising antioxidant activities, suggesting potential applications in mitigating oxidative stress conditions (Topçu et al., 2021).
Spectral Analysis and Computational Studies
- Fourier transform infrared (FTIR) and FT-Raman spectra of similar chloro-methylaniline compounds have been recorded, providing insights into their structural and vibrational properties. Ab initio calculations have been used to support experimental data, indicating the compound's importance in molecular spectroscopy and computational chemistry (Arjunan & Mohan, 2008).
Environmental Impact and Degradation
- Chlorophenoxy compounds, closely related to 4-(3-Chlorophenoxy)-2-methylaniline hydrochloride, have been widely used as herbicides. Understanding their potential carcinogenic outcomes and mechanisms, particularly in occupational settings, is crucial for environmental safety and public health (Stackelberg, 2013).
Electrochemical Degradation Studies
- Studies on the electrochemical degradation of chlorophenoxy herbicides, including compounds similar to 4-(3-Chlorophenoxy)-2-methylaniline hydrochloride, have shown promising results in depollution, indicating the compound's relevance in environmental chemistry and waste treatment applications (Brillas et al., 2003).
Safety And Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
properties
IUPAC Name |
4-(3-chlorophenoxy)-2-methylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.ClH/c1-9-7-12(5-6-13(9)15)16-11-4-2-3-10(14)8-11;/h2-8H,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUBPJUUUCBQMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC(=CC=C2)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenoxy)-2-methylaniline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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